molecular formula C13H23NO5 B3155904 (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate CAS No. 81323-59-3

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate

Cat. No.: B3155904
CAS No.: 81323-59-3
M. Wt: 273.33 g/mol
InChI Key: IDTQQOOKLSBNKR-VIFPVBQESA-N
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Description

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is known for its role as a protecting group for amines, which helps prevent unwanted reactions during the synthesis of complex molecules. The compound is characterized by its tert-butyl and tert-butoxycarbonyl groups, which provide steric hindrance and stability.

Scientific Research Applications

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and biologically active compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

“tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate” may cause skin irritation, serious eye irritation, respiratory irritation, and could be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use protective measures when handling this compound .

Future Directions

The tert-butyl group and the tert-butoxycarbonyl group have large applications in synthetic organic chemistry . Future research may focus on developing more efficient and sustainable methods for the synthesis of compounds containing these groups . Additionally, the unique reactivity patterns of the tert-butyl group may be further explored for potential applications in biocatalytic processes .

Biochemical Analysis

Biochemical Properties

The (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate interacts with various enzymes and proteins in biochemical reactions . It is known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Cellular Effects

The compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the product vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

The product is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate typically involves the protection of an amine group using di-tert-butyl dicarbonate. The reaction is carried out under aqueous conditions with a base such as sodium hydroxide. Alternatively, the protection can be achieved in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.

Comparison with Similar Compounds

Similar Compounds

    (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate: Similar in structure but with a hydroxyl group.

    (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Contains a branched-chain structure.

    (S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid: Features a methyl group instead of an oxo group.

Uniqueness

The uniqueness of (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate lies in its specific combination of functional groups, which provides both steric hindrance and stability. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required.

Properties

IUPAC Name

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h8-9H,7H2,1-6H3,(H,14,17)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTQQOOKLSBNKR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
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(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
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(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
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(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
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(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate
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